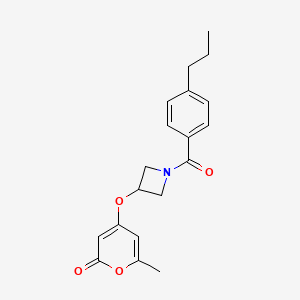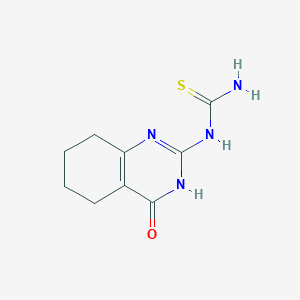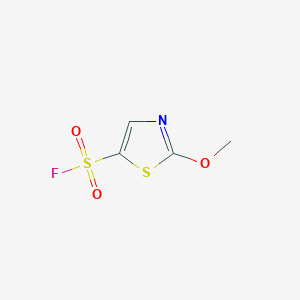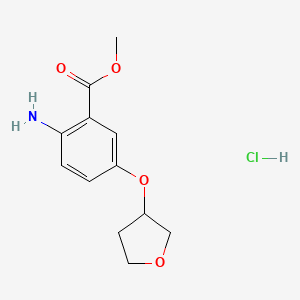![molecular formula C17H14BrN3O4 B2696895 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 905676-90-6](/img/structure/B2696895.png)
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a dimethoxybenzamide moiety
Mechanism of Action
Oxadiazoles
Oxadiazoles are a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Bromophenyl Compounds
Bromophenyl is a term used to describe compounds that contain a phenyl ring (a ring of six carbon atoms) with a bromine atom attached. Bromophenyl groups are often used in medicinal chemistry due to their ability to enhance the biological activity of various compounds .
Dimethoxybenzamide
Dimethoxybenzamide is a compound that contains a benzamide group (a benzene ring attached to an amide group) with two methoxy groups attached. Benzamides are known for their diverse biological activities, and methoxy groups can enhance the lipophilicity of compounds, potentially improving their ability to cross biological membranes .
Biochemical Analysis
Biochemical Properties
Related compounds such as pyrazolines and their derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to various biological and pharmacological activities .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide stands out due to its unique combination of the oxadiazole ring and the dimethoxybenzamide moiety. This structure imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINIXIVVADFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)



![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)
![6-Benzo[d]1,3-dioxolan-5-yl-3-(4-chlorophenyl)-4-imino-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione](/img/structure/B2696823.png)
![5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2696825.png)
![4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2696826.png)
![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2696830.png)
![2-(4-Oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-7-yl)acetic acid](/img/structure/B2696831.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2696834.png)
